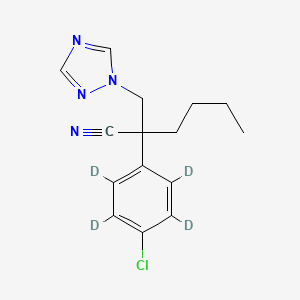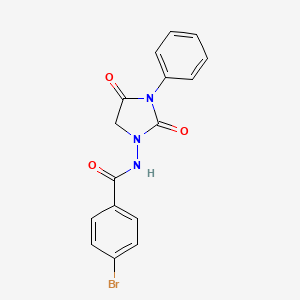![molecular formula C24H22I2N4O B12057306 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The starting material, carbazole, is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the propanehydrazide moiety.
Condensation Reaction: The final step involves the condensation of the propanehydrazide with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can target the imine group formed during the condensation step.
Substitution: The iodine atoms on the carbazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Products include oxidized carbazole derivatives.
Reduction: Reduced forms of the imine group, such as amines.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide has several applications in scientific research:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features allow it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Photocatalysis: The compound can act as a photocatalyst in various organic transformations, leveraging its ability to absorb and transfer light energy.
Mecanismo De Acción
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide involves its interaction with molecular targets through its carbazole core and hydrazide group. The iodine atoms enhance its electron-withdrawing properties, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid
- 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 3,5-di(9H-carbazol-9-yl)tetraphenylsilane
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is unique due to its specific substitution pattern and the presence of both iodine atoms and a hydrazide group. This combination imparts distinct electronic and chemical properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C24H22I2N4O |
|---|---|
Peso molecular |
636.3 g/mol |
Nombre IUPAC |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C24H22I2N4O/c1-29(2)19-7-3-16(4-8-19)15-27-28-24(31)11-12-30-22-9-5-17(25)13-20(22)21-14-18(26)6-10-23(21)30/h3-10,13-15H,11-12H2,1-2H3,(H,28,31)/b27-15+ |
Clave InChI |
SYUJWZXUUZJWST-JFLMPSFJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)



![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)



![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
